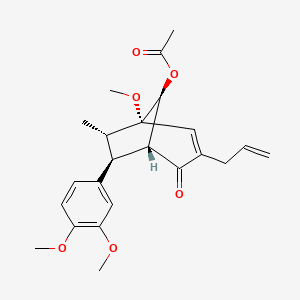

puberulin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28O6 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[(1S,5R,6S,7S,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |

InChI |

InChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22-,23+/m0/s1 |

InChI Key |

TVDQUJSTRADHSU-VNTFTLRASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC |

Synonyms |

piperulin A puberulin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Puberuline C: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberuline C is a structurally intricate C19-diterpenoid alkaloid characterized by a unique and complex 6/7/5/6/6/6 hexacyclic ring system. Its formidable architecture has made it a challenging target for synthetic chemists. This document provides a comprehensive overview of the chemical structure, the first total synthesis, and the spectroscopic characterization of puberuline C. Due to the limited natural availability of this compound, extensive biological activity and signaling pathway studies have not yet been conducted. The information presented herein is primarily based on the seminal total synthesis accomplished by Shimakawa, Nakamura, Asai, Hagiwara, and Inoue.

Chemical Structure

Puberuline C possesses a complex polycyclic framework with multiple stereocenters. The core structure is a 6/7/5/6/6/6-membered ring system, making it a highly challenging synthetic target.

Systematic Name: (1α,2α,6α,7α,8β,9R,10R,11S,13R,14S,16S)-2,13-dihydroxy-1,6,9-trimethoxy-4-methyl-12-oxa-4-azaheptacyclo[8.6.2.1²,⁷.0¹,¹⁶.0⁸,¹⁶.0¹⁰,¹⁴]nonadecan-15-one

Molecular Formula: C₂₄H₃₅NO₇

Molecular Weight: 449.54 g/mol

The chemical structure of Puberuline C is depicted below:

Figure 1: Chemical Structure of Puberuline C

Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of synthetic puberuline C.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for Puberuline C

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.89 | d | 5.0 | 1H | H-1 |

| 4.21 | d | 6.9 | 1H | H-5 |

| 4.09 | d | 6.9 | 1H | H-6 |

| 3.89 | s | 1H | H-17 | |

| 3.66 | s | 3H | OMe | |

| 3.38 | s | 3H | OMe | |

| 3.34 | s | 3H | OMe | |

| 3.23 | d | 9.2 | 1H | H-20 |

| 3.15 | d | 5.0 | 1H | H-2 |

| 2.97 | d | 11.0 | 1H | H-18 |

| 2.65 | m | 1H | H-10 | |

| 2.53 | t | 3.2 | 1H | H-7 |

| 2.45 | d | 11.0 | 1H | H-18 |

| 2.34 | s | 3H | N-Me | |

| 2.27 | m | 1H | H-8 | |

| 2.18 | m | 2H | H-3, H-12 | |

| 1.95 | m | 1H | H-12 | |

| 1.84 | m | 1H | H-11 | |

| 1.62 | m | 1H | H-13 | |

| 1.08 | t | 7.3 | 3H | H-19 |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for Puberuline C

| Chemical Shift (δ) ppm | Assignment |

| 219.2 | C-16 |

| 93.4 | C-17 |

| 87.5 | C-6 |

| 84.1 | C-1 |

| 82.0 | C-5 |

| 79.8 | C-15 |

| 77.2 | C-14 |

| 62.1 | C-20 |

| 58.9 | C-2 |

| 58.0 | OMe |

| 56.4 | OMe |

| 50.8 | OMe |

| 49.0 | C-10 |

| 48.8 | C-4 |

| 48.1 | C-11 |

| 45.9 | N-Me |

| 44.4 | C-8 |

| 40.2 | C-7 |

| 36.6 | C-18 |

| 33.6 | C-3 |

| 29.7 | C-12 |

| 26.0 | C-9 |

| 24.9 | C-13 |

| 14.1 | C-19 |

High-Resolution Mass Spectrometry (HRMS) Data

Table 3: HRMS Data for Puberuline C

| Ionization Mode | Mass-to-Charge (m/z) | Calculated Mass | Formula |

| ESI | 450.2541 | 450.2543 | [M+H]⁺ |

Experimental Protocols

The following is a summarized experimental protocol for the total synthesis of puberuline C, based on the work of Shimakawa et al. The synthesis is a multi-step process involving several key reactions.

Key Reactions and Methodologies

-

Double Mannich Reaction: This reaction was employed to construct the A and E rings of the core structure.

-

Sonogashira Coupling: Used to introduce the C ring precursor.

-

Radical Cascade Reaction: A crucial step for the formation of the B and F rings.

-

Mukaiyama Aldol Reaction: Employed for the closure of the D ring.

Example Experimental Procedure: Radical Cascade Reaction

To a solution of the advanced intermediate (1.0 eq) in toluene (0.1 M) is added (c-Hex)₃SnH (3.0 eq) and V-40 (0.2 eq). The mixture is then subjected to microwave irradiation at 150 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Note: This is a representative procedure for one of the key steps. For detailed procedures for all 32 steps, please refer to the supplementary information of the primary literature.

Mandatory Visualizations

Total Synthesis Workflow

The following diagram illustrates the overall workflow for the total synthesis of puberuline C.

Caption: Total synthesis workflow of puberuline C.

Biological Activity and Signaling Pathways

To date, there is a significant lack of information regarding the biological activity and potential signaling pathways of puberuline C. This is primarily due to its limited availability from natural sources, which has hindered extensive biological screening and mechanistic studies. The successful total synthesis of puberuline C is a critical first step that will enable the production of sufficient quantities for future pharmacological investigations.

Future Outlook

The availability of synthetic puberuline C opens the door for comprehensive studies into its biological effects. Future research should focus on:

-

Broad-spectrum bioactivity screening: To identify potential therapeutic areas.

-

Target identification and validation: To elucidate the molecular targets of puberuline C.

-

Mechanism of action studies: To understand the signaling pathways modulated by this complex alkaloid.

The following diagram represents a logical workflow for future biological investigations of puberuline C.

Caption: Proposed workflow for biological investigation.

Conclusion

Puberuline C stands as a remarkable example of a complex natural product. The recent achievement of its total synthesis has not only provided a route to this intricate molecule but has also laid the groundwork for future investigations into its biological properties. The detailed characterization data and synthetic protocols summarized in this document serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery who are interested in this fascinating diterpenoid alkaloid. Further studies are imperative to unlock the potential therapeutic applications of puberuline C.

The Intricate World of C19-Diterpenoid Alkaloids: A Deep Dive into Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids, a large and structurally complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have long been a subject of intense scientific scrutiny. Renowned for their potent and diverse biological activities, these compounds present both therapeutic promise and toxicological challenges. This technical guide provides an in-depth exploration of the core biological activities of C19-diterpenoid alkaloids, with a focus on their cytotoxic, anti-inflammatory, and analgesic properties. We present quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of critical signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Analysis of Biological Activities

The biological potency of C19-diterpenoid alkaloids varies significantly with their structural nuances. The following tables summarize the available quantitative data on their cytotoxic, anti-inflammatory, and analgesic activities to aid in structure-activity relationship (SAR) studies and the identification of promising lead compounds.

Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloids against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Lipomesaconitine | KB | 9.9 | [1] |

| A549 | 17.2 | [1] | |

| MDA-MB-231 | >20 | [1] | |

| MCF-7 | 21.5 | [1] | |

| KB-VIN | 18.9 | [1] | |

| Lipoaconitine | A549 | 13.7 | [1] |

| MDA-MB-231 | 18.2 | [1] | |

| MCF-7 | 20.3 | [1] | |

| KB | 15.6 | [1] | |

| KB-VIN | 14.8 | [1] | |

| Lipojesaconitine | A549 | 6.0 | [1] |

| MDA-MB-231 | 7.3 | [1] | |

| MCF-7 | 6.4 | [1] | |

| KB | 6.8 | [1] | |

| KB-VIN | 18.6 | [1] |

Table 2: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7,8-epoxy-franchetine | RAW 264.7 | NO Production Inhibition | >100 (27.3% inhibition at 100 µM) | [2] |

| N(19)-en-austroconitine A | RAW 264.7 | NO Production Inhibition | >100 (29.2% inhibition at 100 µM) | [2] |

| Methyllycaconitine | Microglia | TNF-α Release Inhibition | Not explicitly an IC50, but effective at reducing LPS-induced TNF-α | [3] |

Table 3: Analgesic Activity of C19-Diterpenoid Alkaloids (Acetic Acid-Induced Writhing Test in Mice)

| Compound | ED50 (mg/kg, s.c.) | Reference |

| Lappaconitine | 3.50 | [1] |

| Crassicauline A | 0.0480 | [1] |

| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 | [1] |

| 8-O-ethylyunaconitine | 0.0591 | [1] |

Key Signaling Pathways and Mechanisms of Action

C19-diterpenoid alkaloids exert their biological effects through various mechanisms, primarily by modulating the function of ion channels and inflammatory signaling pathways.

Aconitine and Voltage-Gated Sodium Channels (VGSCs)

Aconitine, a highly toxic C19-diterpenoid alkaloid, is a well-characterized activator of voltage-gated sodium channels. It binds to site 2 of the α-subunit of the channel, leading to persistent activation and a delay in inactivation. This disrupts normal neuronal and cardiac function, leading to its potent neurotoxicity and cardiotoxicity.

References

Probing the Antimalarial Power of Puberulic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Puberulic acid, a natural tropolone isolated from Penicillium species, has demonstrated potent in vitro and in vivo activity against both chloroquine-sensitive and -resistant strains of the malaria parasite.[1][2] This technical guide provides a comprehensive overview of the current understanding of puberulic acid's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of hypothesized pathways and experimental workflows. While the precise molecular target of puberulic acid in P. falciparum remains to be definitively elucidated, compelling evidence points towards a mechanism rooted in its inherent properties as a metal chelator, leading to the inhibition of essential parasite metalloenzymes and disruption of critical cellular processes.

Core Hypothesis: Metal Chelation and Metalloenzyme Inhibition

The central hypothesis for the antimalarial action of puberulic acid revolves around its tropolone scaffold. Tropolones are a class of natural products known for their potent metal-chelating properties.[3] This ability to bind metal ions, particularly divalent cations like zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺), is believed to be the cornerstone of their biological activities.[3] In the context of P. falciparum, which relies on a multitude of metalloenzymes for critical functions such as DNA replication, protein synthesis, and redox homeostasis, the chelation of these essential metal cofactors by puberulic acid would lead to enzyme inhibition and subsequent parasite death.

dot

Caption: Hypothesized mechanism of puberulic acid via metal chelation.

Quantitative Data

The following tables summarize the reported in vitro antimalarial activity, in vivo efficacy, and cytotoxicity of puberulic acid and its analogs.

Table 1: In Vitro Antimalarial Activity of Puberulic Acid and Analogs

| Compound | P. falciparum Strain | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Puberulic Acid | K1 (CQ-resistant) | 0.01 | 0.050 | [2] |

| Puberulic Acid | Chloroquine-sensitive | 0.01 | - | [1] |

| Puberulic Acid | Chloroquine-resistant | 0.01 | - | [1] |

| Viticolin A | K1 (CQ-resistant) | - | - | [1] |

| Viticolin B | K1 (CQ-resistant) | - | - | [1] |

| Viticolin C | K1 (CQ-resistant) | - | - | [1] |

| Stipitatic Acid | K1 (CQ-resistant) | - | - | [1] |

Table 2: In Vivo Antimalarial Efficacy of Puberulic Acid

| Animal Model | Parasite Strain | Dose | Administration Route | % Inhibition | Reference |

| Mouse | P. berghei | 2 mg/kg x 4 | Subcutaneous (s.c.) | 69 | [2] |

Table 3: Cytotoxicity of Puberulic Acid

| Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| MRC-5 | Human lung fibroblast | 57.2 | ~289 | >5720 | [1][4] |

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This protocol is adapted from standard methodologies for assessing the in vitro efficacy of antimalarial compounds.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of puberulic acid against P. falciparum.

Materials:

-

P. falciparum culture (e.g., K1 or 3D7 strain)

-

Human erythrocytes

-

Complete RPMI 1640 medium

-

Puberulic acid stock solution

-

96-well black microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Methodology:

-

Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage.

-

Drug Dilution: A serial dilution of puberulic acid is prepared in complete medium in a 96-well plate.

-

Incubation: A suspension of parasitized erythrocytes (1% parasitemia, 2% hematocrit) is added to each well. The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Lysis buffer containing SYBR Green I is then added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

In Vivo Antimalarial Efficacy Testing: Mouse Model

This protocol is a standard 4-day suppressive test to evaluate the in vivo activity of antimalarial compounds.

Objective: To assess the in vivo therapeutic effect of puberulic acid in a mouse model of malaria.

Materials:

-

Mice (e.g., ICR strain)

-

Plasmodium berghei ANKA strain

-

Puberulic acid solution

-

Vehicle solution (for control group)

-

Standard antimalarial drug (e.g., chloroquine)

-

Giemsa stain

-

Microscope

Methodology:

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Treatment is initiated 2 hours post-infection. The test group receives puberulic acid, the positive control group receives a standard antimalarial drug, and the negative control group receives the vehicle. The drug is administered once daily for four consecutive days.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Data Analysis: The average parasitemia of each group is calculated. The percent suppression of parasitemia is determined using the following formula:

% Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100

Conclusion and Future Directions

Puberulic acid stands out as a promising antimalarial lead compound with potent activity against drug-resistant P. falciparum and a favorable selectivity index. While its precise molecular target within the parasite is yet to be definitively identified, the existing body of knowledge on tropolones strongly suggests a mechanism of action centered on metal chelation and the subsequent inhibition of essential parasite metalloenzymes.

Future research should focus on:

-

Target Deconvolution Studies: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific molecular binding partners of puberulic acid in P. falciparum lysates.

-

Enzymatic Assays: Testing the inhibitory effect of puberulic acid on a panel of known P. falciparum metalloenzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of puberulic acid to optimize its antimalarial potency and pharmacokinetic properties while minimizing cytotoxicity.

A deeper understanding of the mechanism of action of puberulic acid will not only facilitate its development as a next-generation antimalarial drug but also potentially unveil novel therapeutic targets within the malaria parasite.

References

- 1. In vitro and in vivo antimalarial activity of puberulic acid and its new analogs, viticolins A-C, produced by Penicillium sp. FKI-4410 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonism of a Zinc Metalloprotease Using a Unique Metal-Chelating Scaffold: Tropolones as Inhibitors of P. aeruginosa Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to Puberuline C: A Complex Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puberuline C is a structurally intricate C19-diterpenoid alkaloid first isolated from the roots of Aconitum barbatum var. puberulum. Its complex 6/7/5/6/6/6-membered hexacyclic ring system and multiple stereocenters have made it a subject of significant interest in the field of natural product chemistry. The limited natural abundance of puberuline C has historically hindered extensive biological investigation; however, the recent successful total synthesis of this molecule has opened new avenues for research into its pharmacological potential. This guide provides a comprehensive overview of the known physical and chemical properties of puberuline C, detailed experimental protocols for its isolation and synthesis, and a discussion of the general biological activities associated with its structural class.

Physicochemical Properties

The physicochemical properties of puberuline C have been determined through a combination of spectroscopic and analytical techniques following its isolation from natural sources. While some specific physical constants like the melting point and optical rotation are not widely reported in more recent literature, its fundamental chemical characteristics are well-established.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C33H45NO10 | (Sun et al., 2009) |

| Molecular Weight | 615.71 g/mol | (Calculated) |

| Appearance | Amorphous powder | (Sun et al., 2009) |

| Optical Rotation | [α]D20 +28.6 (c 0.14, CHCl3) | (Sun et al., 2009) |

Solubility

Specific solubility data for puberuline C in a range of solvents is not extensively documented. However, based on its classification as a diterpenoid alkaloid and the solvents used during its isolation and purification (chloroform, methanol), it is expected to be soluble in chlorinated solvents and polar organic solvents, with limited solubility in water.

Spectroscopic Data

The structural elucidation of puberuline C was heavily reliant on a suite of spectroscopic techniques. The following tables summarize the key spectral data as reported in the original isolation literature.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.45 | d | 8.5 |

| 2 | 2.65 | m | |

| 3 | 2.90 | m | |

| 5 | 2.15 | d | 6.0 |

| 6 | 4.05 | d | 6.5 |

| 7 | 4.30 | d | 6.5 |

| 9 | 2.75 | d | 7.0 |

| 10 | 2.40 | m | |

| 12 | 2.05, 1.80 | m | |

| 13 | 3.20 | m | |

| 14 | 4.90 | d | 5.0 |

| 15 | 2.25, 1.95 | m | |

| 16 | 4.20 | s | |

| 17 | 3.30, 2.80 | m | |

| 19 | 2.55, 2.35 | m | |

| N-CH₂ | 3.10, 2.50 | m | |

| N-CH₃ | 1.05 | t | 7.0 |

| 1-OCH₃ | 3.30 | s | |

| 6-OCH₃ | 3.35 | s | |

| 8-OCH₃ | 3.25 | s | |

| 16-OCH₃ | 3.40 | s | |

| OAc | 2.00 | s | |

| Ar-H | 8.05 (2H) | d | 8.5 |

| 7.60 (1H) | t | 7.5 | |

| 7.45 (2H) | t | 8.0 |

(Data compiled from Sun et al., 2009)

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 86.2 | 15 | 38.0 |

| 2 | 34.5 | 16 | 92.5 |

| 3 | 39.0 | 17 | 62.0 |

| 4 | 48.5 | 18 | 79.5 |

| 5 | 54.0 | 19 | 56.5 |

| 6 | 82.5 | N-CH₂ | 49.0 |

| 7 | 77.0 | N-CH₃ | 13.5 |

| 8 | 83.5 | 1-OCH₃ | 58.0 |

| 9 | 52.0 | 6-OCH₃ | 56.0 |

| 10 | 45.0 | 8-OCH₃ | 57.5 |

| 11 | 49.5 | 16-OCH₃ | 59.0 |

| 12 | 29.0 | OAc (C=O) | 170.0 |

| 13 | 43.0 | OAc (CH₃) | 21.5 |

| 14 | 75.5 | Ar-C | 130.5, 130.0 (x2), 128.5 (x2), 133.0, 166.5 |

(Data compiled from Sun et al., 2009)

Infrared (IR) and Mass Spectrometry (MS) Data

-

IR (KBr, cm⁻¹): 3450, 1735, 1715, 1600, 1580, 1240, 1100, 1080, 850, 710

-

HR-ESI-MS: m/z 616.3068 [M+H]⁺ (Calcd. for C₃₃H₄₆NO₁₀, 616.3071)

(Data compiled from Sun et al., 2009)

Experimental Protocols

Isolation and Purification of Puberuline C

The following is a generalized protocol based on the methods described for the isolation of diterpenoid alkaloids from Aconitum species.

Workflow for Isolation of Puberuline C

Paving the Way for Novel Therapeutics: An In-depth Technical Guide to Early-Stage Research on Puberuline C Derivatives

For Immediate Release

TOKYO, Japan – October 30, 2025 – The recent successful total synthesis of puberuline C, a structurally intricate C19-diterpenoid alkaloid, has surmounted a long-standing barrier in natural product chemistry and opened a new frontier in the quest for novel therapeutic agents. For years, the limited natural availability of puberuline C has impeded comprehensive studies into its biological activities and the exploration of its derivatives. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the foundational synthesis of puberuline C and outlining a strategic approach to the design, synthesis, and evaluation of its derivatives, with a particular focus on their potential as potent anti-inflammatory agents.

Introduction: The Untapped Potential of Puberuline C

Puberuline C belongs to the C19-diterpenoid alkaloids, a class of natural products renowned for their diverse and potent biological activities, including anti-inflammatory and analgesic properties. The complex, cage-like architecture of puberuline C has long intrigued chemists and pharmacologists alike. However, its scarcity from natural sources has been a significant bottleneck. The groundbreaking total synthesis by Inoue and colleagues has now made this molecule and its future derivatives accessible for rigorous scientific investigation. This guide will provide the necessary technical details to empower researchers to build upon this seminal work.

The Total Synthesis of Puberuline C: A Gateway to Derivative Development

The first total synthesis of puberuline C is a landmark achievement that provides a blueprint for accessing this complex molecule in the laboratory.[1][2][3] The synthesis is characterized by a series of elegant and strategic chemical transformations that construct the intricate polycyclic framework of the molecule. A high-level overview of this synthetic pathway is presented below.

Key Synthetic Transformations and Experimental Protocols

The synthesis commences from readily available starting materials and employs several key reactions to assemble the core structure of puberuline C. The following provides a summary of the pivotal steps and the associated experimental protocols, compiled from the seminal publications on the topic.

1. Double Mannich Reaction for AE Ring System Formation:

-

Objective: To construct the azabicyclo[3.3.1]nonane core, which forms the A and E rings of puberuline C.

-

Protocol: This reaction involves the condensation of a suitable ketone precursor with formaldehyde and an amine. The specific conditions, including the choice of solvent, temperature, and reaction time, are critical for achieving the desired stereochemical outcome.

2. Radical Cascade for B and F Ring Cyclization:

-

Objective: To simultaneously form the B and F rings of the molecule through a highly efficient radical cascade reaction.

-

Protocol: This key step utilizes a radical initiator to trigger a cascade of cyclizations, forming multiple carbon-carbon bonds in a single operation. The choice of the radical precursor and the reaction conditions are tailored to control the regioselectivity and stereoselectivity of the cyclization.

3. Intramolecular Mukaiyama Aldol Reaction for D Ring Closure:

-

Objective: To construct the D ring of puberuline C via an intramolecular Mukaiyama aldol reaction.

-

Protocol: This reaction involves the intramolecular coupling of a silyl enol ether and an acetal, promoted by a Lewis acid. The selection of the appropriate Lewis acid and reaction conditions is crucial for achieving high yields and the desired diastereoselectivity.

The overall synthetic workflow is depicted in the following diagram:

The Promise of Puberuline C Derivatives as Anti-Inflammatory Agents

While dedicated biological studies on puberuline C and its derivatives are yet to be published, the well-documented anti-inflammatory properties of other C19-diterpenoid alkaloids provide a strong rationale for investigating this therapeutic area.

Quantitative Anti-Inflammatory Data of Related C19-Diterpenoid Alkaloids

Several C19-diterpenoid alkaloids have demonstrated potent inhibition of key inflammatory mediators. The following table summarizes the in vitro anti-inflammatory activity of selected compounds.

| Compound | Assay | Target Cell Line | IC50 (µM) |

| Forrestline F | Nitric Oxide (NO) Production | RAW264.7 | 9.57 ± 1.43 |

| Szechenyianine B | Nitric Oxide (NO) Production | RAW264.7 | 3.30 ± 0.11 |

| Szechenyianine C | Nitric Oxide (NO) Production | RAW264.7 | 7.46 ± 0.89 |

Experimental Protocol for In Vitro Anti-Inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well and incubating for 24 hours.

-

Nitric Oxide Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-treated control, and the IC50 value is determined.

Potential Mechanisms of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of diterpenoid alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on studies of related compounds, it is hypothesized that puberuline C derivatives may exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.

References

- 1. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Puberulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of puberulic acid, a natural product of significant interest due to its biological activities. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for its characterization, and presents a putative signaling pathway associated with its mechanism of action.

Spectroscopic Data of Puberulic Acid

The structural elucidation of puberulic acid is critically dependent on modern spectroscopic techniques. Herein, we summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of puberulic acid. The following tables present the reported ¹H and ¹³C NMR chemical shifts in deuterated methanol (CD₃OD) and chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Puberulic Acid

| Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| CD₃OD | 7.90 | s |

| CDCl₃ | 7.26 (reference) | - |

Note: The data in CDCl₃ is limited and primarily serves as a solvent reference in some literature. The singlet at 7.90 ppm in CD₃OD corresponds to the two olefinic protons of the tropolone ring.

Table 2: ¹³C NMR Spectroscopic Data of Puberulic Acid

| Solvent | Chemical Shift (δ) in ppm |

| CD₃OD | 169.12, 160.17, 156.52, 129.00, 119.76 |

| CDCl₃ | 77.0 (reference) |

Note: The signals in CD₃OD are attributed to the carbonyl and olefinic carbons of the puberulic acid structure. The CDCl₃ data is for solvent reference.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the sensitive detection and structural analysis of puberulic acid.

Table 3: Mass Spectrometry Data of Puberulic Acid

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Negative ESI | [M-H]⁻ | Information on specific fragment ions is limited in publicly available literature. General fragmentation of carboxylic acids involves the loss of H₂O and CO₂. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis. The following sections provide representative methodologies for NMR and LC-MS/MS analysis of puberulic acid.

NMR Spectroscopy Protocol

This protocol is a general guideline for the acquisition of ¹H and ¹³C NMR spectra of puberulic acid.

2.1.1. Sample Preparation

-

Accurately weigh approximately 1-5 mg of purified puberulic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

2.1.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

-

2.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; CDCl₃: δH 7.26, δC 77.16).

-

Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general method for the detection and quantification of puberulic acid using LC-MS/MS.

2.2.1. Sample Preparation

-

Prepare a stock solution of puberulic acid in a suitable solvent (e.g., methanol).

-

Perform serial dilutions to create calibration standards and quality control samples.

-

For biological matrices, perform a sample extraction (e.g., protein precipitation with acetonitrile or methanol, followed by centrifugation).

-

Transfer the supernatant to an autosampler vial for analysis.

2.2.2. LC-MS/MS System and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid as mobile phase B.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for acidic compounds like puberulic acid.

-

MS/MS Parameters:

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for fragmentation analysis.

-

Optimize the precursor-to-product ion transitions, collision energy, and other source parameters for puberulic acid.

-

Signaling Pathway and Mechanism of Action

Puberulic acid has been reported to exhibit various biological activities. One of its noted effects is the downregulation of gp91-phox gene expression. gp91-phox is a critical component of the NADPH oxidase complex, which is a major source of reactive oxygen species (ROS) in cells.

Caption: Putative mechanism of puberulic acid inhibiting ROS production.

The diagram above illustrates a simplified model of the NADPH oxidase activation pathway and the proposed inhibitory action of puberulic acid. Upon cellular stimulation, cytosolic components of the NADPH oxidase complex (p47-phox, p67-phox, p40-phox, and Rac-GTP) translocate to the cell membrane and associate with the membrane-bound cytochrome b558, which consists of gp91-phox and p22-phox subunits. This assembly leads to the production of ROS. Puberulic acid is suggested to interfere with this process by downregulating the expression of the gp91-phox subunit, thereby reducing the overall activity of the NADPH oxidase complex and subsequent ROS generation.

This guide provides a foundational understanding of the spectroscopic characteristics and a potential mechanism of action for puberulic acid, which can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate its complex biological activities and therapeutic potential.

Potential Therapeutic Targets of Puberuline C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberuline C is a structurally complex C19-diterpenoid alkaloid with a unique 6/7/5/6/6/6-membered ring system.[1][2] The recent achievement of its total synthesis has made this intricate molecule accessible for detailed biological investigation, opening avenues for novel therapeutic applications.[1][2] Diterpenoid alkaloids, as a class, are known for their diverse and potent biological activities, particularly in the realm of oncology. This guide provides an in-depth overview of the potential therapeutic targets of puberuline C, based on its chemical class and the known mechanisms of related compounds. It also outlines detailed experimental protocols and presents data in a structured format to facilitate further research and drug development efforts.

Core Putative Therapeutic Targets

Based on the known biological activities of similar diterpenoid alkaloids and related compounds, the primary therapeutic potential of puberuline C is hypothesized to be in cancer therapy. The core molecular targets likely revolve around the inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of metastasis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. It is plausible that puberuline C exerts its anti-tumor effects by inhibiting one or more key components of this pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, invasion, and angiogenesis, while also modulating the tumor microenvironment.[3] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.[4] Puberuline C may directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3.[5][6]

Cell Cycle Regulation

Dysregulation of the cell cycle is a fundamental characteristic of cancer cells. Many anti-cancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Puberuline C may target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins, leading to arrest at specific phases of the cell cycle.

Apoptosis Induction

Evasion of apoptosis is a crucial mechanism for cancer cell survival. Therapeutic agents that can trigger programmed cell death are of significant interest. Puberuline C is likely to induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both.

Quantitative Data Summary

Due to the novelty of synthesized puberuline C, extensive quantitative data on its biological activity is not yet available in the public domain. The following table provides a template for summarizing such data, with hypothetical values based on the activity of similar diterpenoid alkaloids for illustrative purposes. These values would need to be determined experimentally for puberuline C.

| Parameter | Cell Line | Value | Assay |

| IC50 | HepG2 (Hepatocellular Carcinoma) | 5-15 µM | MTT Assay |

| A549 (Lung Cancer) | 10-25 µM | MTT Assay | |

| MCF-7 (Breast Cancer) | 8-20 µM | MTT Assay | |

| Apoptosis Induction | HepG2 | 30-50% at 10 µM | Annexin V/PI Staining |

| Cell Cycle Arrest | HepG2 | G2/M phase arrest | Flow Cytometry |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the therapeutic targets and mechanism of action of puberuline C.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of puberuline C on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Puberuline C (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of puberuline C (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with puberuline C.[7][8]

Materials:

-

Cancer cell lines

-

Puberuline C

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with puberuline C at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Cycle Analysis

This assay determines the effect of puberuline C on the distribution of cells in different phases of the cell cycle.[9][10][11]

Materials:

-

Cancer cell lines

-

Puberuline C

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with puberuline C at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of key proteins in the targeted signaling pathways.[12][13][14]

Materials:

-

Cancer cell lines

-

Puberuline C

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-caspase-3, anti-PARP, anti-cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with puberuline C for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Puberuline C.

Caption: Postulated mechanism of Puberuline C in STAT3 signaling inhibition.

Caption: Workflow for identifying therapeutic targets of Puberuline C.

Conclusion

Puberuline C represents a promising new scaffold for the development of novel anti-cancer therapeutics. Its complex architecture, now accessible through total synthesis, warrants a thorough investigation of its biological activities. The primary putative therapeutic targets are key nodes within the PI3K/Akt/mTOR and STAT3 signaling pathways, which are central to cancer cell proliferation and survival. The experimental protocols and frameworks provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate the therapeutic potential of puberuline C and elucidate its precise mechanism of action. Further studies are essential to validate these targets and to advance puberuline C or its analogs through the drug discovery and development pipeline.

References

- 1. Total Synthesis of Puberuline C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Puberuline C - ChemistryViews [chemistryviews.org]

- 3. STAT3 and Its Pathways’ Dysregulation—Underestimated Role in Urological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

- 5. STAT3 Phosphorylation at Tyrosine 705 and Serine 727 Differentially Regulates Mouse ESC Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transducer and Activator of Transcription 3 (STAT3) Mediates Amino Acid Inhibition of Insulin Signaling through Serine 727 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Basic Methods of Cell Cycle Analysis [mdpi.com]

- 12. research.stowers.org [research.stowers.org]

- 13. origene.com [origene.com]

- 14. bio-rad.com [bio-rad.com]

A Comprehensive Technical Guide to Tropolone-Containing Natural Products

This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough review of tropolone-containing natural products. The document covers their diverse biological activities, mechanisms of action, biosynthetic pathways, and the experimental protocols used for their study.

Introduction to Tropolone-Containing Natural Products

Tropolones are a class of non-benzenoid aromatic compounds characterized by a unique seven-membered ring structure.[1] Found in a variety of natural sources including plants, fungi, and bacteria, these compounds exhibit a wide range of biological activities.[1] Their unique chemical properties, including metal-chelating abilities, contribute to their diverse pharmacological effects, making them a subject of significant interest in natural product chemistry and drug discovery.

Historically significant tropolones include colchicine, isolated from the autumn crocus, and hinokitiol (β-thujaplicin), found in the heartwood of cupressaceous trees.[1] More complex tropolone-containing structures, such as the tropolone sesquiterpenoids produced by fungi, have also been identified, further expanding the chemical diversity and therapeutic potential of this compound class. This guide will delve into the key aspects of several prominent tropolone-containing natural products, providing quantitative data on their bioactivities, detailed experimental methodologies, and visualizations of their molecular pathways.

Biological Activities of Tropolone-Containing Natural Products

Tropolone-containing natural products have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The following tables summarize the quantitative data for some of the most well-studied tropolone compounds.

Antimicrobial and Antifungal Activity

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hinokitiol | Staphylococcus aureus | 32 | |

| Staphylococcus epidermidis | 0.2 | ||

| Bacillus subtilis | 8-80 | [2] | |

| Escherichia coli | 8-80 | [2] | |

| Pseudomonas aeruginosa | 160-320 | [2] | |

| Candida albicans | 0.5-2 | [2] | |

| Tropolone | Pythium aphanidermatum | 6.0 | [3] |

| γ-Thujaplicin | Fungi | ~1.5 |

Cytotoxic and Anticancer Activity

| Compound | Cell Line | Activity | IC50 | Reference |

|---|---|---|---|---|

| Colchicine | - | Antimitotic | - | [4][5] |

| Hinokitiol | Endometrial Cancer Cells (Ishikawa, HEC-1A, KLE) | Anti-proliferative | Varies by cell line | [4] |

| Breast Cancer Cells (MDA-MB-231) | Cytotoxic | 46.6 ± 7.5 µM | [6] | |

| Breast Cancer Cells (AS-B244) | Cytotoxic | 33.6 ± 8.8 µM | [6] | |

| Pycnidione (Tropolone Sesquiterpenoid) | Jurkat | Cytotoxic | 0.20 ± 0.07 µM | [6] |

| MDA-MB-231 | Cytotoxic | 16.65 ± 3.14 µM | [6] | |

| Eupenifeldin (Tropolone Sesquiterpenoid) | Jurkat | Cytotoxic | 0.07 ± 0.04 µM | [6] |

| MDA-MB-231 | Cytotoxic | 16.45 ± 3.14 µM | [6] | |

| Pughiinin A (Tropolone Sesquiterpenoid) | Plasmodium falciparum K1 | Antiplasmodial | 2.4 µg/mL | |

| Ramiferin (Tropolone Sesquiterpenoid) | Plasmodium falciparum K1 | Antiplasmodial | 6.3 µM | |

| BC, KB, and NCI-H187 Cancer Cell Lines | Cytotoxic | 9.1, 6.3, 9.1 µM |

Enzyme Inhibition

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| Tropolone | Carboxypeptidase A | 2.73 x 10⁻⁶ M | [3] |

| Hinokitiol | Carboxypeptidase A | 2.76 x 10⁻⁶ M | [3] |

Antiviral Activity

| Compound | Virus | Activity | IC50 | Reference |

|---|---|---|---|---|

| Liriosmaside A | HIV Ribonuclease H | Inhibition | 34 µM | |

| Polyoxygenated Tropolones | Hepatitis B Virus (HBV) | Antiviral | Varies by compound | |

| Herpes Simplex Virus-1 (HSV-1) | Antiviral | Varies by compound |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of tropolone-containing natural products stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Colchicine: A Microtubule Destabilizing Agent

The primary mechanism of action of colchicine is its interaction with tubulin, the protein subunit of microtubules.[4][5] By binding to tubulin, colchicine inhibits microtubule polymerization, leading to the disruption of the cytoskeleton.[4][5] This has several downstream effects, including the inhibition of mitosis and the modulation of inflammatory responses by affecting neutrophil activity.[4][5]

Figure 1. Mechanism of action of colchicine.

Hinokitiol: A Modulator of Multiple Signaling Pathways

Hinokitiol exerts its anticancer and anti-inflammatory effects by modulating several key signaling pathways, including the MAPK/ERK and Akt/mTOR pathways.

MAPK/ERK Pathway: In some cancer cells, hinokitiol can induce the phosphorylation of ERK1/2, a key component of the MAPK pathway, which can lead to p53-mediated cellular responses and apoptosis.[4] Conversely, in other contexts, it can inhibit the MAPK pathway.[5]

Akt/mTOR Pathway: Hinokitiol has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets like p70S6K and EpCAM, which are involved in cell proliferation and migration.[2]

Figure 2. Signaling pathways modulated by hinokitiol.

Biosynthesis of Tropolone-Containing Natural Products

The biosynthesis of the tropolone ring is a fascinating process that varies between different organisms. In fungi, it is often derived from polyketide pathways.

Biosynthesis of Stipitatic Acid

The biosynthesis of the fungal tropolone stipitatic acid in Talaromyces stipitatus involves a dedicated gene cluster. A non-reducing polyketide synthase (NR-PKS), TropA, produces 3-methylorcinaldehyde. This is followed by the action of a monooxygenase (TropB) and a dioxygenase (TropC) which catalyze the oxidative ring expansion to form the tropolone nucleus.[7]

Figure 3. Biosynthetic pathway of stipitatic acid.

Biosynthesis of Tropolone Sesquiterpenoids

Fungal tropolone sesquiterpenoids are meroterpenoids formed through a unique intermolecular hetero-Diels-Alder reaction between a tropolone derivative and the sesquiterpene humulene.[3][5] The biosynthesis involves enzymes from both polyketide and terpenoid pathways.

Figure 4. General biosynthetic scheme for tropolone sesquiterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of tropolone-containing natural products.

Isolation and Purification of Tropolone Natural Products

Example: Isolation of Stipitatic Acid from Penicillium stipitatum

-

Culturing: Penicillium stipitatum is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) in shake flasks at 25°C for 14-21 days.

-

Extraction: The culture filtrate is acidified to pH 2-3 with HCl and extracted multiple times with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing stipitatic acid are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% formic acid.

-

-

Characterization: The purified stipitatic acid is characterized by spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm the structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Antimicrobial Susceptibility Testing

Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve the final desired inoculum concentration.

-

Plate Preparation: The tropolone compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeasts).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the tropolone compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assay

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and a stock solution of the tropolone inhibitor.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the tropolone inhibitor. A control well without the inhibitor is also prepared.

-

Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.

-

Kinetic Measurement: The change in absorbance over time is measured using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Tropolone-containing natural products represent a structurally diverse and biologically significant class of compounds with considerable potential for the development of new therapeutic agents. Their wide range of activities, from antimicrobial to anticancer, coupled with their unique mechanisms of action, make them attractive scaffolds for drug design and development. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, including their biological activities, molecular mechanisms, and the experimental approaches used to study them. Further research into this class of natural products is warranted to fully explore their therapeutic potential and to discover novel compounds with improved efficacy and selectivity.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Total Synthesis of Puberuline C: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first and only total synthesis of the complex C19-diterpenoid alkaloid, puberuline C. The methodology developed by Inoue and colleagues represents a landmark achievement in natural product synthesis, navigating the challenges posed by the molecule's intricate hexacyclic framework and dense stereochemistry. This application note details the key synthetic strategies, experimental protocols for pivotal reactions, and summarizes the quantitative outcomes of the synthesis.

Introduction

Puberuline C is a structurally unique C19-diterpenoid alkaloid isolated from Aconitum barbatum var. puberulum.[1] Its architecturally complex 6/7/5/6/6/6-membered hexacyclic core, adorned with twelve contiguous stereocenters (three of which are quaternary), presents a formidable synthetic challenge.[2][3][4][5] The successful 32-step total synthesis from 2-cyclohexenone, accomplished by the Inoue group, provides a blueprint for accessing this and potentially other related alkaloids for further biological evaluation.[3][4][5] Due to its limited natural availability, the biological activities of puberuline C have not been extensively studied; however, related C19-diterpenoid alkaloids are known to exhibit a range of pharmacological effects, including antitumor, anti-inflammatory, and analgesic properties.[6]

Retrosynthetic Analysis and Strategy

The overall synthetic strategy hinges on a convergent approach, where the A, C, and E rings are first assembled, followed by a remarkable radical cascade to forge the B and F rings, and finally, a Mukaiyama aldol reaction to close the D ring.

Caption: Retrosynthetic analysis of Puberuline C.

Key Transformations and Experimental Protocols

The synthesis of puberuline C is characterized by several elegant and highly efficient chemical transformations. Below are the protocols for the most critical steps in the synthetic sequence.

Double Mannich Reaction for AE-Ring Formation

The synthesis commences with the construction of the AE-ring system from 2-cyclohexenone. This is achieved through a double Mannich reaction, which efficiently assembles the bicyclic core.

Protocol: To a solution of the starting enone in a suitable solvent (e.g., acetonitrile), aqueous solutions of formaldehyde and ethylamine are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product, the AE-ring precursor, is then isolated and purified using standard chromatographic techniques.

Sonogashira Coupling to Attach the C-Ring

A crucial carbon-carbon bond formation is accomplished via a Sonogashira coupling to append the C-ring fragment to the AE-ring system.

Protocol: The AE-ring fragment, functionalized with a terminal alkyne, is dissolved in a solvent such as triethylamine. To this solution are added a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and the C-ring fragment, which is an iodo-functionalized cyclopentenone derivative. The reaction is typically stirred at room temperature under an inert atmosphere until the starting materials are consumed. Workup and purification by column chromatography afford the coupled ACE-ring precursor.

Radical Cascade for B- and F-Ring Cyclization

The hallmark of this synthesis is a sophisticated radical cascade reaction that simultaneously constructs the B and F rings and sets five contiguous stereocenters.

Protocol: The ACE-ring precursor, bearing a tertiary chloride, is treated with a radical initiator (e.g., (c-Hex)3SnH and V-40) in a suitable solvent, often under microwave irradiation. This generates a bridgehead radical that triggers a cascade cyclization, forming the B and F rings in a highly stereocontrolled manner. The resulting pentacyclic intermediate is then purified.

Intramolecular Mukaiyama Aldol Reaction for D-Ring Formation

The final ring of the hexacyclic core is forged through an intramolecular Mukaiyama aldol reaction.

Protocol: The pentacyclic intermediate is first converted to a silyl enol ether. This intermediate is then treated with a combination of Lewis acids, such as SnCl4 and ZnCl2, to promote the intramolecular Mukaiyama aldol cyclization, thus forming the D-ring. The reaction is carefully quenched, and the desired hexacyclic product is isolated after purification.

Synthetic Route Summary

The following table summarizes the 32-step total synthesis of puberuline C. While specific yields for each step are proprietary to the original publication, this table outlines the sequence of transformations.

| Step | Reaction Type | Starting Material | Product |

| 1-4 | AE-Ring Formation | 2-Cyclohexenone | Bicyclic Amine |

| 5-8 | Functionalization | Bicyclic Amine | Alkynyl Chloride |

| 9-12 | C-Ring Attachment Precursor | Alkynyl Chloride | ACE-Ring Precursor |

| 13 | Sonogashira Coupling | ACE-Ring Precursor | Coupled Product |

| 14-20 | Functional Group Manipulations | Coupled Product | Radical Cascade Precursor |

| 21 | Radical Cascade Cyclization | Radical Cascade Precursor | Pentacyclic Intermediate |

| 22 | Silyl Enol Ether Formation | Pentacyclic Intermediate | Silyl Enol Ether |

| 23 | Mukaiyama Aldol Reaction | Silyl Enol Ether | Hexacyclic Ketone |

| 24-32 | Final Functionalizations | Hexacyclic Ketone | Puberuline C |

Potential Biological Activity and Signaling Pathways

While the specific biological targets of puberuline C remain unknown, many C19-diterpenoid alkaloids exhibit potent biological activities, often through interaction with ion channels or by inducing apoptosis in cancer cells. The diagram below illustrates a generalized potential mechanism of action for a C19-diterpenoid alkaloid as an anticancer agent.

Caption: Potential signaling pathway for C19-diterpenoid alkaloid-induced apoptosis.

Conclusion

The total synthesis of puberuline C by Inoue and colleagues is a masterclass in modern organic synthesis. The strategic use of a double Mannich reaction, Sonogashira coupling, a complex radical cascade, and a Mukaiyama aldol reaction allowed for the efficient construction of this intricate natural product. The methodologies and protocols detailed herein provide valuable insights for synthetic chemists and drug discovery professionals working on complex alkaloids and other natural products. The availability of a synthetic route to puberuline C opens the door to further investigation of its biological properties and potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Puberuline C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Puberuline C - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for Puberulic Acid Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puberulic acid, a natural tropolone compound isolated from various Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] It has demonstrated potent antimalarial properties and cytotoxic effects against certain cell lines.[1][3] These characteristics position puberulic acid as a compelling candidate for further investigation in drug discovery and development. This document provides detailed experimental protocols for assessing the cytotoxic, antimicrobial, and anti-inflammatory activities of puberulic acid, along with a plausible signaling pathway it may modulate.

Quantitative Data Summary

The following table summarizes the reported biological activities of puberulic acid, providing a comparative overview of its potency.

| Biological Activity | Cell Line / Organism | Measurement | Value | Reference |

| Antimalarial | Plasmodium falciparum (chloroquine-sensitive) | IC₅₀ | 0.01 µg/mL | [1][3] |

| Antimalarial | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 0.01 µg/mL | [1][3] |

| Cytotoxicity | Human MRC-5 cells (fetal lung fibroblast-like) | IC₅₀ | 57.2 µg/mL | [1] |

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the determination of the cytotoxic effects of puberulic acid on a selected cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][5][6]

Materials:

-

Puberulic acid

-

Target cancer cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of puberulic acid in DMSO. Make serial dilutions of puberulic acid in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted puberulic acid solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest puberulic acid concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of puberulic acid using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of puberulic acid that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Assay: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of puberulic acid against a specific bacterial strain. The broth microdilution method is a widely used technique for antimicrobial susceptibility testing.

Materials:

-

Puberulic acid

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for viability indication)

Protocol:

-

Preparation of Puberulic Acid Dilutions: Prepare a stock solution of puberulic acid in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the puberulic acid stock solution in the 96-well plate using MHB to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the puberulic acid dilutions. Include a positive control (inoculum without puberulic acid) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of puberulic acid that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates bacterial growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of puberulic acid by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

Puberulic acid

-

RAW 264.7 macrophage cell line

-

DMEM with high glucose

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of puberulic acid for 1 hour.

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), an LPS-only group, and groups with puberulic acid and LPS.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite in the samples is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

Visualizations

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro and in vivo antimalarial activity of puberulic acid and its new analogs, viticolins A-C, produced by Penicillium sp. FKI-4410 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Use of Puberuline C in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puberuline C is a structurally intricate C19-diterpenoid alkaloid with a unique 6/7/5/6/6/6-membered ring system.[1] Due to its complex architecture and limited availability from natural sources, its total synthesis has only recently been accomplished.[1][2] Consequently, the biological activities of Puberuline C remain largely unexplored, and there is a scarcity of published data on its effects in cellular systems.

These application notes provide a comprehensive guide for researchers initiating studies with Puberuline C in a cell culture setting. The following sections detail generalized protocols for the initial characterization of Puberuline C, including assessing its cytotoxic effects, and investigating its potential mechanisms of action, such as the induction of apoptosis and autophagy. Furthermore, we propose a framework for exploring its impact on key cellular signaling pathways.

Section 1: Preliminary Handling and Preparation of Puberuline C

Prior to conducting cell-based assays, it is crucial to establish proper handling and preparation protocols for Puberuline C to ensure experimental reproducibility.

1.1 Stock Solution Preparation

-

Solvent Selection: Due to its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Puberuline C.

-